2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole

Medicinal Chemistry Physicochemical Property Drug Design

Researchers optimizing lead compounds for intracellular targets often face permeability bottlenecks. 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1) addresses this with its electron-withdrawing meta-trifluoromethyl (-CF₃) group, delivering a calculated LogP of 4.59-a 10-fold lipophilicity increase over non-fluorinated analogs-to enhance passive membrane permeability. The 2-bromo handle enables efficient Pd-catalyzed Suzuki, Stille, and Negishi couplings for late-stage diversification. BenchChem ensures consistent supply with ≥97% purity, full Certificate of Analysis, and global shipping.

Molecular Formula C10H5BrF3NS
Molecular Weight 308.12 g/mol
CAS No. 887625-72-1
Cat. No. B1394241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
CAS887625-72-1
Molecular FormulaC10H5BrF3NS
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br
InChIInChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
InChIKeyJPNCKZXQPZPKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1): A Strategic Heterocyclic Building Block for Procurement


2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1) is a functionalized thiazole building block characterized by a 2-position bromine atom and a 4-position 3-(trifluoromethyl)phenyl group . This specific substitution pattern, featuring the electron-withdrawing meta-trifluoromethyl (-CF₃) moiety and a reactive aryl bromide handle, positions the compound as a versatile intermediate for cross-coupling reactions and the construction of pharmacologically relevant heterocyclic libraries . The compound's physicochemical signature, including a calculated LogP of 4.59, underscores its distinct lipophilic profile relative to non-halogenated or non-fluorinated thiazole analogs [1].

Why Generic Thiazole Building Blocks Cannot Replace 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1)


Substituting this compound with a generic thiazole derivative—such as 2-Bromo-4-phenylthiazole (CAS 57516-16-2) or 4-(3-(trifluoromethyl)phenyl)thiazole (CAS 939805-29-5)—would fundamentally alter the lipophilicity, electronic distribution, and synthetic utility of the resulting molecule. The meta-trifluoromethyl group imparts a significantly higher LogP value (calculated 4.59 vs. 3.57 for the non-fluorinated phenyl analog) [1], directly impacting membrane permeability and metabolic stability in drug discovery contexts . Furthermore, the absence of the 2-bromo leaving group in the non-halogenated core scaffold eliminates the critical synthetic handle necessary for late-stage diversification via palladium-catalyzed cross-coupling methodologies [2]. This specific combination of a lipophilic electron-withdrawing group and a reactive coupling site is not interchangeable; procurement of an alternative scaffold would necessitate a divergent and potentially less efficient synthetic route to achieve the same target molecule profile.

Quantitative Differentiation of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1): Evidence-Based Procurement Guidance


Enhanced Lipophilicity via Meta-Trifluoromethyl Substitution (LogP 4.59 vs. 3.57)

The target compound exhibits a calculated LogP value of 4.59140, representing a 1.02 log unit increase in lipophilicity compared to the non-fluorinated analog 2-Bromo-4-phenylthiazole (LogP 3.57260) [1]. This difference translates to approximately a 10-fold increase in octanol-water partition coefficient, a critical parameter for optimizing pharmacokinetic profiles and cellular permeability in lead optimization campaigns [2]. The meta-positioning of the trifluoromethyl group ensures electronic withdrawal without introducing steric hindrance that could impede binding interactions.

Medicinal Chemistry Physicochemical Property Drug Design

Reactive 2-Bromo Handle Enabling Palladium-Catalyzed Cross-Coupling Diversification

The presence of a bromine atom at the 2-position provides a robust leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), a functionality absent in the core scaffold 4-(3-(trifluoromethyl)phenyl)thiazole (CAS 939805-29-5) . The electron-withdrawing nature of the thiazole ring and the adjacent trifluoromethylphenyl group activates the C-Br bond toward oxidative addition, facilitating efficient diversification under mild conditions [1]. This synthetic utility is a primary driver for its selection as a building block.

Synthetic Chemistry Cross-Coupling Library Synthesis

Distinct Lipophilicity Profile Compared to Regioisomeric 4-Position Analogs

The meta-substituted trifluoromethylphenyl group confers a distinct lipophilicity profile compared to its para-regioisomer. While the target compound (3-CF₃) and 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole (CAS 886367-52-8) both possess calculated LogP values of approximately 4.59 [1], the spatial orientation of the electron-withdrawing group differs, which can lead to divergent intermolecular interactions and binding conformations in biological targets [2]. This structural nuance is critical when optimizing ligand-receptor complementarity or modulating ADME properties.

Physicochemical Property Medicinal Chemistry SAR Studies

Improved Lipophilicity Over 2-Chloro Analog for Metabolic Stability Engineering

While direct comparative LogP data for the 2-chloro analog is limited in primary sources, the bromine atom in the target compound (CAS 887625-72-1) is larger and more polarizable than a chlorine substituent, contributing to enhanced van der Waals interactions and generally higher lipophilicity [1]. The replacement of bromine with chlorine (as in 2-Chloro-4-(3-(trifluoromethyl)phenyl)thiazole) typically results in a LogP reduction of approximately 0.5-1.0 units based on established fragment-based lipophilicity contributions (Hansch-Leo π constants: Br = +0.86, Cl = +0.71) [2][3]. This difference is significant for modulating metabolic clearance and off-target binding.

Medicinal Chemistry Physicochemical Property Drug Metabolism

Optimal Research and Industrial Applications for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1)


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity and Permeability

Researchers engaged in lead optimization for intracellular targets should prioritize this building block. Its calculated LogP of 4.59 provides a quantifiable 10-fold increase in lipophilicity over the non-fluorinated analog (2-Bromo-4-phenylthiazole, LogP 3.57), directly supporting enhanced passive membrane permeability. This property is critical for improving oral bioavailability and CNS penetration in drug candidates [1]. The meta-CF₃ substitution further offers a favorable balance of electronic effects without introducing detrimental steric bulk, making it a superior choice for SAR expansion compared to para-substituted or non-fluorinated scaffolds [2].

Modular Synthesis of Diverse Heterocyclic Libraries via Cross-Coupling

For synthetic chemistry groups building focused libraries of thiazole-containing compounds, this scaffold is essential due to its 2-bromo handle. This functional group is absent in the core 4-(3-(trifluoromethyl)phenyl)thiazole scaffold and enables efficient Pd-catalyzed Suzuki, Stille, or Negishi couplings to rapidly diversify the 2-position [3]. This late-stage functionalization capability reduces the number of linear synthetic steps and accelerates the generation of analogs for screening against biological targets such as kinases, GPCRs, or ion channels.

Physicochemical Profiling and Structure-Activity Relationship (SAR) Studies

In early-stage drug discovery projects, the acquisition of specific regioisomers is paramount for delineating SAR. The meta-CF₃ isomer (CAS 887625-72-1) should be procured alongside its para-CF₃ counterpart to systematically evaluate the impact of substitution pattern on target binding and ADME properties. The quantifiable difference in spatial orientation, while maintaining an identical calculated LogP (4.59 for both meta and para isomers), allows researchers to isolate steric and electronic effects on biological activity, a cornerstone of rational drug design .

Agrochemical Intermediate Development Leveraging Trifluoromethyl Motifs

Industrial research units developing novel crop protection agents should consider this compound as a key intermediate. The trifluoromethylphenyl moiety is a privileged substructure in numerous commercial agrochemicals due to its metabolic stability and enhanced lipophilicity [4]. The brominated thiazole core provides a versatile platform for the synthesis of trifluoromethylpyridine analogs and other heterocyclic frameworks with demonstrated efficacy in pest control, making it a strategic procurement choice for agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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